molecular formula C9H8F4O2 B14042320 1,2-Difluoro-5-difluoromethoxy-3-ethoxybenzene

1,2-Difluoro-5-difluoromethoxy-3-ethoxybenzene

Cat. No.: B14042320
M. Wt: 224.15 g/mol
InChI Key: MIKPXSQCVIWIFK-UHFFFAOYSA-N
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Description

1,2-Difluoro-5-difluoromethoxy-3-ethoxybenzene is an organic compound with the molecular formula C9H8F4O2 and a molecular weight of 224.15 g/mol . This compound is characterized by the presence of two fluorine atoms, a difluoromethoxy group, and an ethoxy group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Difluoro-5-difluoromethoxy-3-ethoxybenzene typically involves the fluorination of a suitable precursor compound. One common method involves the reaction of a difluoromethoxybenzene derivative with ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products .

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-5-difluoromethoxy-3-ethoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated or alkoxylated benzene derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced compounds .

Scientific Research Applications

1,2-Difluoro-5-difluoromethoxy-3-ethoxybenzene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of drugs with fluorinated moieties.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1,2-Difluoro-5-difluoromethoxy-3-ethoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to changes in the activity of enzymes or receptors, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Difluoro-5-difluoromethoxy-3-ethoxybenzene is unique due to its specific arrangement of fluorine atoms and functional groups, which impart distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C9H8F4O2

Molecular Weight

224.15 g/mol

IUPAC Name

5-(difluoromethoxy)-1-ethoxy-2,3-difluorobenzene

InChI

InChI=1S/C9H8F4O2/c1-2-14-7-4-5(15-9(12)13)3-6(10)8(7)11/h3-4,9H,2H2,1H3

InChI Key

MIKPXSQCVIWIFK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)OC(F)F)F)F

Origin of Product

United States

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